molecular formula C18H22N4 B12232355 2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12232355
M. Wt: 294.4 g/mol
InChI Key: LDGFWDBOVKATMB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropyl-4-chloropyrimidine with 1-(2-methylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its cyclopropyl group and 2-methylphenyl-piperazine moiety contribute to its selectivity and potency as an acetylcholinesterase inhibitor, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N4/c1-14-4-2-3-5-16(14)21-10-12-22(13-11-21)17-8-9-19-18(20-17)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3

InChI Key

LDGFWDBOVKATMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C4CC4

Origin of Product

United States

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